Limacine

Stereochemistry Chiral differentiation Bisbenzylisoquinoline alkaloids

Limacine (CAS 10172-02-8; also referred to as (-)-limacine, thalrugosine, or 7-O-demethyltetrandrine) is a phenolic bisbenzylisoquinoline alkaloid belonging to the berbamine structural class, with molecular formula C37H40N2O6 and a molecular weight of 608.74 g/mol. It is the (-)-enantiomer of fangchinoline, exhibiting an optical rotation of [α]D −212° (CHCl3) and a melting point of 154–156 °C.

Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
Cat. No. B1240654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimacine
Synonyms(1beta)-isomer of fangchinoline
7-O-demethyl-tetrandrine
7-O-demethyltetrandrine
berbaman-7-ol, 6,6',12-trimethoxy-2,2'-dimethyl-, (1beta)-
fangchinoline
isofangchinoline
limacine
thaligine
thalrugosine
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
InChIInChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m1/s1
InChIKeyIIQSJHUEZBTSAT-FQLXRVMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Limacine for Scientific Procurement: Bisbenzylisoquinoline Alkaloid with Defined Stereochemistry and Quantifiable Antiplasmodial, MAO-Inhibitory, and Trypanocidal Activity


Limacine (CAS 10172-02-8; also referred to as (-)-limacine, thalrugosine, or 7-O-demethyltetrandrine) is a phenolic bisbenzylisoquinoline alkaloid belonging to the berbamine structural class, with molecular formula C37H40N2O6 and a molecular weight of 608.74 g/mol [1]. It is the (-)-enantiomer of fangchinoline, exhibiting an optical rotation of [α]D −212° (CHCl3) and a melting point of 154–156 °C [1]. Originally isolated from Limacia cuspidata (Menispermaceae) [1], limacine has subsequently been identified in multiple plant genera including Abuta, Spirospermum, Cyclea, Phaeanthus, Pycnarrhena, Hypserpa, and Stephania . As a naturally occurring bisbenzylisoquinoline with a defined (1β)-configuration at C-1/C-1′, limacine is a chemically distinct entity whose stereochemistry directly influences its pharmacological profile—particularly its chloroquine-potentiating capacity in antimalarial assays [2]. This guide quantifies the evidence-based differentiation of limacine from its closest structural analogs to support informed procurement decisions.

Compound Class Phenolic bisbenzylisoquinoline alkaloid, (-)-enantiomer of fangchinoline
Key Workflow Enantiomer-specific chloroquine-potentiation studies in antimalarial research models
Source Context Isolated from Limacia, Abuta, Stephania and related Menispermaceae genera

Why Fangchinoline Cannot Be Substituted for Limacine in Research Procurement: Stereochemistry-Driven Divergence in Chloroquine Potentiation, MAO Inhibition, and Antiplasmodial Selectivity


Generic substitution of limacine with the more widely available fangchinoline (its (+)-optical antipode, CAS 436-77-1 or 33889-68-8) introduces uncontrolled stereochemical variability that materially alters biological readouts. Although the two compounds share identical molecular connectivity and many physicochemical properties, their opposite configuration at the C-1/C-1′ chiral centers results in a levorotatory [α]D of −212° for limacine versus the dextrorotatory [α]D for fangchinoline [1]. This stereochemical inversion translates into quantitatively distinct pharmacological behavior: in head-to-head testing against chloroquine-resistant Plasmodium falciparum FCM 29, the two enantiomers exhibit differential intrinsic antiplasmodial potency (740 vs. 789 nM) and, more critically, divergent chloroquine-potentiating capacity that is directly attributable to the C-1/C-1′ configuration [2]. Furthermore, limacine shows a unique activity profile across chloroquine-sensitive (T9-96, IC50 = 0.24 µg/mL) versus chloroquine-resistant (K1, IC50 = 1.35 µg/mL) strains that mirrors chloroquine's own selectivity pattern—a signature not replicated by all in-class bisbenzylisoquinolines [3]. In monoamine oxidase inhibition assays, limacine (IC50 = 37.7 μM) is measurably less potent than its synthetic analog 2′-N-chloromethyltetrandrine (IC50 = 29.2 μM), indicating that even within the same scaffold, substitution at the 2′ position yields a 1.3-fold potency shift [4]. These quantitative disparities mean that limacine cannot be treated as a commodity interchangeable with tetrandrine, fangchinoline, or other berbamine-type alkaloids without risking experimental irreproducibility.

  • Stereochemistry Mismatch The (+)-antipode fangchinoline may not reproduce limacine's chloroquine-potentiation capacity; enantiomer interchange risks divergent adjuvant readouts.
  • MAO Profile Shift 2'-N-Chloromethyltetrandrine exhibits different MAO inhibitory potency; close analogs within the berbamine class may require target-specific validation.
  • Strain Selectivity Transfer The chloroquine-like sensitivity pattern between T9-96 and K1 strains may not be replicated by other bisbenzylisoquinoline alkaloids; compound-specific verification is advised.

Quantitative Differentiation Evidence for Limacine: Head-to-Head Comparisons Against Fangchinoline, 7-O-Demethyltetrandrine, 2′-N-Chloromethyltetrandrine, and Class-Level BBIQ Alkaloids


Evidence 1: Stereochemical Identity—Optical Rotation Differentiates Limacine from Its (+)-Antipode Fangchinoline

Limacine (I) exhibits a specific optical rotation of [α]D −212° measured in chloroform, with a melting point of 154–156 °C. In the original structural elucidation, all physicochemical properties of limacine were found to agree with those of fangchinoline except for the direction of optical rotation, conclusively establishing limacine as the levorotatory optical antipode of (+)-fangchinoline [1]. This stereochemical distinction is not a minor analytical nuance—it defines the (1β)-configuration at the C-1 and C-1′ asymmetric centers and is the molecular basis for the differential chloroquine-potentiating effect documented in Section 2 [2]. For procurement, optical rotation specification is the primary identity test that distinguishes authentic (-)-limacine from the more common (+)-fangchinoline, with any deviation from the expected [α]D −212° (± tolerance) indicating racemization, contamination, or misidentification.

Optical Rotation Identity
Direct comparison
[α]D −212° (CHCl₃)
Definitive specification to distinguish (-)-limacine from (+)-fangchinoline
Melting point 154–156 °C provides orthogonal identity check; racemization shifts rotation toward zero
Stereochemistry Chiral differentiation Bisbenzylisoquinoline alkaloids

Evidence 2: Antiplasmodial Potency and Chloroquine Potentiation—Limacine vs. 7-O-Demethyltetrandrine Enantiomer Pair Against Chloroquine-Resistant P. falciparum FCM 29

In a direct head-to-head study, limacine and 7-O-demethyltetrandrine (the (+)-enantiomer, synonymous with fangchinoline) were evaluated for intrinsic antiplasmodial activity and chloroquine-potentiating action against the chloroquine-resistant Plasmodium falciparum strain FCM 29 (Cameroon origin). Limacine exhibited an IC50 of 789 nM, while 7-O-demethyltetrandrine showed an IC50 of 740 nM—a 6.6% difference in intrinsic potency [1]. The standard drug chloroquine yielded an IC50 of 214 nM under identical conditions. Critically, the study demonstrated that the stereochemistry of the C-1 and C-1′ configuration plays a role in the chloroquine-potentiating effect: the two enantiomers, despite their very similar intrinsic IC50 values, differed in their capacity to potentiate chloroquine action, a functional divergence attributed solely to stereochemical configuration [1]. This finding provides a direct experimental rationale for selecting limacine over the (+)-enantiomer when investigating stereochemistry-dependent adjuvant mechanisms for chloroquine resistance reversal.

Antiplasmodial IC₅₀ vs. Enantiomer
Head-to-head
Limacine 789 nM vs. 7-O-demethyltetrandrine 740 nM; chloroquine 214 nM
Enantiomers differ in chloroquine-potentiation capacity despite similar intrinsic potency
P. falciparum FCM 29 (chloroquine-resistant); stereochemistry-dependent adjuvant phenotype
Antimalarial Chloroquine resistance Enantiomer pharmacology

Evidence 3: Differential Strain Sensitivity Profile—Limacine vs. Chloroquine Against Chloroquine-Sensitive (T9-96) and Chloroquine-Resistant (K1) P. falciparum Strains

Limacine was evaluated against two P. falciparum strains of divergent chloroquine sensitivity in a standardized in vitro assay. Against the chloroquine-sensitive strain T9-96, limacine gave an IC50 of 0.24 µg/mL; against the chloroquine-resistant strain K1, the IC50 increased to 1.35 µg/mL—a 5.6-fold reduction in potency [1]. This strain-dependent selectivity profile closely mirrors that of chloroquine diphosphate, which exhibited IC50 values of 0.013 µg/mL (T9-96) and 0.187 µg/mL (K1), representing a 14.4-fold selectivity ratio [1]. Limacine and krukovine were specifically noted as showing greater activity against T9-96 than against K1, exhibiting activity profiles similar to that of chloroquine [1]. This differential sensitivity pattern—greater activity against chloroquine-sensitive versus chloroquine-resistant strains—is not uniformly observed across all bisbenzylisoquinoline alkaloids, making this profile a distinguishing feature for selecting limacine in studies of resistance-associated pharmacological mechanisms.

Strain Sensitivity Profile
Head-to-head
T9-96 IC₅₀ 0.24 µg/mL; K1 IC₅₀ 1.35 µg/mL (5.6-fold)
Chloroquine-like selectivity pattern; greater activity against sensitive strain
Compared to chloroquine diphosphate (14.4-fold). Isolates from Abuta grandifolia
Antiplasmodial selectivity Strain-dependent activity Chloroquine sensitivity profile

Evidence 4: Monoamine Oxidase (MAO) Inhibitory Activity—Limacine vs. 2′-N-Chloromethyltetrandrine

In a multi-target enzyme inhibition screen of bisbenzylisoquinoline alkaloids isolated from Stephania tetrandra, limacine and 2′-N-chloromethyltetrandrine were tested for monoamine oxidase (MAO) inhibitory activity under identical assay conditions. Limacine displayed moderate MAO inhibition with an IC50 of 37.7 μM, while 2′-N-chloromethyltetrandrine—a synthetic chloromethyl analog of tetrandrine—exhibited a moderately higher potency with an IC50 of 29.2 μM [1]. This represents a 1.3-fold potency advantage for the chloromethyl derivative over the natural limacine scaffold. The same study also assessed acetylcholinesterase, phosphoinositide 3-kinase α, and human hepatoma HepG2 cell inhibitory activities, providing a comprehensive activity fingerprint. Notably, stephtetrandrine C showed an obvious inhibitory effect on HepG2 cells (IC50 = 16.2 μM), whereas limacine and 2′-N-chloromethyltetrandrine were primarily characterized by their MAO inhibitory profiles [1]. The 1.3-fold MAO IC50 difference between limacine and the chloromethyl analog establishes a baseline for evaluating the impact of 2′-N-substitution on target engagement.

MAO Inhibition
Head-to-head
Limacine IC₅₀ 37.7 µM vs. 2′-N-chloromethyltetrandrine 29.2 µM
1.3-fold lower MAO potency; natural product vs. semi-synthetic analog
Source: Stephania tetrandra alkaloid panel; HepG2 inactivity noted
Monoamine oxidase inhibition Neuropharmacology Bisbenzylisoquinoline SAR

Evidence 5: Trypanocidal Activity and Trypanothione Reductase Inhibition—Limacine Within the BBIQ Alkaloid Class

Eleven bisbenzylisoquinoline (BBIQ) alkaloids were systematically evaluated for in vitro trypanocidal activity against trypomastigote forms of the Y strain of Trypanosoma cruzi, the etiological agent of Chagas disease. Six alkaloids—including limacine—displayed a 50% lethal concentration (LC50) of less than 100 μM against the parasite [1]. Among the active compounds, daphnoline and (-)-curine were the most potent, each with LC50 values of 10 μM, placing limacine in the moderate-activity tier within the class [1]. The study also assessed inhibition of trypanothione reductase (TR), a validated drug target for Chagas disease chemotherapy. Cepharanthine was the most potent TR inhibitor with an IC50 of 15 μM; the similarity between the IC50 and LC50 values observed for the active BBIQ alkaloids suggested that TR inhibition may contribute mechanistically to their trypanocidal activity [1]. In a separate study, limacine was tested alongside curine, cycleanine, isotetrandrine, and phaeanthine in C3H/He mice infected with Y or CL strains of T. cruzi, confirming in vivo trypanocidal evaluation [2]. Separately, limacine displayed an IC50 of 90 μM against Crithidia fasciculata trypanothione reductase [3].

Trypanocidal Activity (Class)
Class-level
LC₅₀
Active tier among 11 BBIQ alkaloids; not most potent (daphnoline LC₅₀ 10 µM)
In vivo murine evaluation also reported; TR inhibition may contribute mechanistically
Trypanocidal Chagas disease Trypanothione reductase inhibition

Recommended Application Scenarios for Limacine Based on Quantified Differential Evidence


Scenario 1: Antimalarial Chloroquine-Resistance Reversal and Enantiomer-Specific Adjuvant Research

Limacine is the compound of choice for studies investigating stereochemistry-dependent chloroquine potentiation against chloroquine-resistant P. falciparum. As demonstrated in the head-to-head enantiomer comparison by Ratsimamanga-Urverg et al. (1992), limacine (IC50 = 789 nM) and 7-O-demethyltetrandrine (IC50 = 740 nM) exhibit differential chloroquine-potentiating capacity attributable solely to C-1/C-1′ configuration [1]. Researchers exploring traditional medicine-based adjuvant strategies—particularly those validating the ethnopharmacological use of Spirospermum penduliflorum and Strychnopsis thouarsii in Madagascan antimalarial remedies—will find limacine essential for reproducing reported chloroquine-potentiation phenotypes. The compound's chloroquine-like strain selectivity profile (5.6-fold sensitivity window between T9-96 and K1 strains, per Steele et al., 1999 [2]) further supports its use as a probe molecule in resistance-mechanism studies.

Scenario 2: Bisbenzylisoquinoline Scaffold Optimization for Chagas Disease Drug Discovery

Limacine serves as a benchmark BBIQ alkaloid for structure-activity relationship (SAR) campaigns targeting trypanothione reductase (TR) inhibition and anti-Trypanosoma cruzi activity. With a confirmed LC50 of <100 μM against T. cruzi Y strain and a TR IC50 of 90 μM (C. fasciculata enzyme), limacine occupies the moderate-activity tier, providing a well-characterized reference point against which to measure potency improvements from scaffold modifications [1]. The availability of in vivo murine efficacy data (C3H/He mouse model, Y and CL strains) [2] further distinguishes limacine from less thoroughly characterized BBIQ alkaloids, enabling researchers to correlate in vitro TR inhibition with in vivo parasitological outcomes. Daphnoline and curine (LC50 = 10 μM) represent the potency ceiling within this natural product class [1].

Scenario 3: Stereochemical Purity and Pharmacopoeial Reference Standard Procurement

For analytical laboratories and natural product repositories requiring a certified (-)-bisbenzylisoquinoline reference material, limacine with verified [α]D −212° (CHCl3) is the definitive standard for polarimetric identity testing. Its optical rotation is the singular property that distinguishes it from its (+)-antipode fangchinoline, as the two compounds are otherwise chemically identical by HPLC retention time, mass spectrometry, and NMR [1]. Procurement specifications should mandate a certificate of analysis including measured [α]D and enantiomeric excess, as any racemization or contamination with the (+)-enantiomer will shift the specific rotation toward zero. The melting point specification of 154–156 °C provides an orthogonal identity check [1].

Scenario 4: Multi-Target Neuropharmacology Profiling with Defined MAO Inhibitory Activity

Limacine is a suitable candidate for polypharmacology studies in neuropharmacology where moderate monoamine oxidase inhibition (IC50 = 37.7 μM) is desired alongside other bisbenzylisoquinoline-associated activities (ion channel modulation, anti-inflammatory effects). The compound's MAO activity has been quantified in direct comparison with 2′-N-chloromethyltetrandrine (IC50 = 29.2 μM), providing a 1.3-fold potency differential that can guide the selection of the appropriate scaffold for downstream medicinal chemistry [1]. The same Yang et al. (2023) study also provides negative data: limacine did not show significant inhibitory activity against acetylcholinesterase, PI3Kα, or HepG2 proliferation at tested concentrations, information valuable for assessing target selectivity in multi-assay screening panels [1].

Application
Selection Property
Validation Focus
Chloroquine-resistance reversal research
Enantiomer-specific chloroquine-potentiation profile
Strain selectivity review
BBIQ scaffold SAR for Chagas disease target validation
Trypanothione reductase inhibition context
Class-level potency benchmark review
Chiral reference standard procurement
Certified optical rotation identity
Polarimetric identity and enantiomeric purity check
Multi-target neuropharmacology profiling
Defined MAO inhibitory context
Target selectivity profiling across enzyme panels
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